1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene
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Overview
Description
1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethylthio group, a nitro group, and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant role in enhancing the biological activity and stability of organic molecules, making this compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the nitration of 1-(ethylthio)-4-(trifluoromethyl)benzene followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as iron powder or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives
Scientific Research Applications
1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development due to the presence of the trifluoromethyl group, which enhances the pharmacokinetic properties of drugs.
Industry: Utilized in the development of agrochemicals and materials with improved stability and efficacy
Mechanism of Action
The mechanism of action of 1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The presence of the trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets, thereby exerting its effects
Comparison with Similar Compounds
- 1,3-Bis(trifluoromethyl)benzene
- 1,4-Bis(trifluoromethyl)benzene
- 1-Trifluoromethoxy-4-(trifluoromethyl)benzene
Comparison: 1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to other trifluoromethyl-substituted benzenes. The combination of the nitro and trifluoromethyl groups further enhances its potential biological activity and stability .
Properties
IUPAC Name |
1-ethylsulfanyl-2-nitro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2S/c1-2-16-8-4-3-6(9(10,11)12)5-7(8)13(14)15/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMPFYTVARGUKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361365 |
Source
|
Record name | 1-(ethylthio)-2-nitro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22057-35-8 |
Source
|
Record name | 1-(ethylthio)-2-nitro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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